Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
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Overview
Description
Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl, ethyl, and methyl groups. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is unique due to its specific combination of functional groups and its pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H17F2N3O3, with a molecular weight of approximately 313.30 g/mol. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications .
Structural Features
Feature | Description |
---|---|
Core Structure | Pyrazolo[3,4-b]pyridine |
Functional Groups | Difluoromethyl, ethyl, methyl, and carbonyl |
Molecular Weight | 313.30 g/mol |
CAS Number | 1018165-62-2 |
Preliminary studies indicate that this compound exhibits promising interactions with adenosine receptors, particularly A1 and A2A subtypes. These receptors are involved in various physiological processes including inflammation and neuroprotection .
Binding Affinity Studies
Research has focused on the binding affinity of this compound towards specific adenosine receptor subtypes using radiolabeled ligands and competitive binding assays. Such studies are crucial for elucidating the therapeutic potential of this compound .
Comparative Analysis with Similar Compounds
The following table summarizes compounds that share structural similarities with this compound:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | Contains difluoroalkyl groups | Different substitution pattern leading to varied biological activity |
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole | Contains trifluoromethyl groups | Enhanced potency due to trifluoromethyl groups |
3-Methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridine | Lacks fluorinated side chains | Simpler structure may lead to different pharmacokinetics |
Study on Adenosine Receptor Modulation
In a study investigating the modulation of adenosine receptors by pyrazolo compounds, this compound showed significant binding affinity towards A1 receptors. This suggests its potential role in treating conditions related to inflammation and neurodegenerative diseases .
Synthesis and Pharmacological Evaluation
The synthesis of this compound typically involves multi-step synthetic routes that require specific reaction conditions to ensure high yield and purity. Various pharmacological evaluations have indicated its potential as a lead compound in drug development targeting adenosine receptors .
Properties
Molecular Formula |
C14H17F2N3O3 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
methyl 3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoate |
InChI |
InChI=1S/C14H17F2N3O3/c1-4-19-8(2)12-9(13(15)16)7-10(20)18(14(12)17-19)6-5-11(21)22-3/h7,13H,4-6H2,1-3H3 |
InChI Key |
ZRDCFXKLCMEWBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)F)C |
Origin of Product |
United States |
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